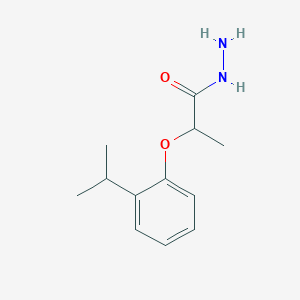

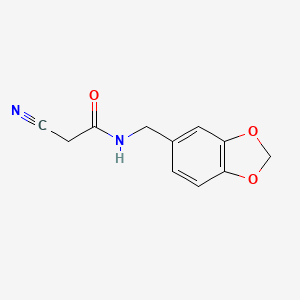

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyanoacetamide derivatives typically involves the reaction of appropriate amines with cyanoacetic acid derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yielded a related compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . These methods suggest that the synthesis of "N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide" could potentially be carried out through analogous acylation reactions using the corresponding amine and cyanoacetic acid derivative.

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and MS, as well as X-ray single-crystal diffraction . For example, the crystal structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was elucidated, revealing a half-chair conformation of the cyclohexene ring and a planar thiophene ring . These techniques would likely be applicable to determine the molecular structure of "N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide" as well.

Chemical Reactions Analysis

Cyanoacetamide derivatives can undergo various chemical reactions, including cyclization and nucleophilic attacks, to form heterocyclic compounds . The reactivity of the cyanoacetamido moiety in these derivatives is crucial for the formation of diverse heterocyclic structures. The reaction pathways can include dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . These insights suggest that "N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide" may also participate in similar reactions, leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetamide derivatives can vary widely depending on their structure. For instance, the presence of substituents such as trifluoromethyl groups can influence the compound's reactivity and physical state . The solid-state properties, including crystal packing and hydrogen bonding interactions, can be studied using X-ray crystallography and spectroscopic methods . These properties are important for understanding the behavior of these compounds in various environments and can provide insights into the properties of "N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide".

Aplicaciones Científicas De Investigación

1. N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An Analogue of Capsaicin

- Application Summary : This compound is an analogue of capsaicin, a compound known for its pungent properties in hot red and chili peppers . It differs from capsaicin by having a 1,3-benzodioxole ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .

- Methods of Application : The compound was studied using single-crystal X-ray study at 290 K .

- Results : The five-membered ring is in an envelope conformation with the methylene C atom lying 0.221 (6) A˚ out of the plane formed by the other four atoms . The dihedral angle between the phenylring and the mean plane of the 1,3-benzodioxole fused-ring system is 84.65 (4) .

2. 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

- Application Summary : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

- Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Results : The study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

3. N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

- Application Summary : This compound is a chemical with the formula C12H17NO2 . It has a similar structure to “N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide”, but with a butanamine group instead of a cyanoacetamide group .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .

- Results : The outcomes or results obtained from the use of this compound are not provided in the source .

4. N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

- Application Summary : This compound is used in pharmacological research, particularly in studies investigating the stimulus properties of 3,4-methylenedioxymethamphetamine (MDMA)-like compounds .

- Methods of Application : The compound was administered to rats trained to discriminate saline from (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine [(+)-MBDB] hydrochloride .

- Results : The outcomes or results obtained from the use of this compound are not provided in the source .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-4-3-11(14)13-6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFRJEPXMFFFFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402133 |

Source

|

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |

CAS RN |

341953-72-8 |

Source

|

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)